molecular formula C16H16N2O3 B5568959 4-acetamido-N-(3-methoxyphenyl)benzamide

4-acetamido-N-(3-methoxyphenyl)benzamide

Cat. No.: B5568959
M. Wt: 284.31 g/mol
InChI Key: FVRZDBIJEYNQIN-UHFFFAOYSA-N
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Description

4-acetamido-N-(3-methoxyphenyl)benzamide is an organic compound with the molecular formula C16H16N2O3 It is a derivative of benzamide and features both acetamido and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(3-methoxyphenyl)benzamide typically involves the acylation of 3-methoxyaniline with acetic anhydride to form 3-methoxyacetanilide. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as pyridine, to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or chloroform

    Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microreactors can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The acetamido group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-hydroxy-N-(3-methoxyphenyl)benzamide

    Reduction: 4-acetamido-N-(3-aminophenyl)benzamide

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-acetamido-N-(3-methoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(3-methoxyphenyl)benzamide
  • 4-acetamido-N-(4-methoxyphenyl)benzamide
  • 4-acetamido-N-(3-hydroxyphenyl)benzamide

Uniqueness

4-acetamido-N-(3-methoxyphenyl)benzamide is unique due to the presence of both acetamido and methoxy groups, which confer specific chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other benzamide derivatives.

Properties

IUPAC Name

4-acetamido-N-(3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11(19)17-13-8-6-12(7-9-13)16(20)18-14-4-3-5-15(10-14)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRZDBIJEYNQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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